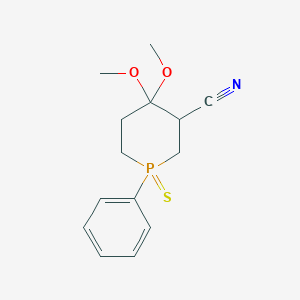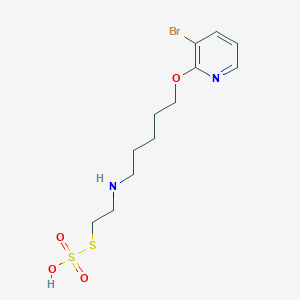
S-2-((5-(3-Bromo-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-2-((5-(3-Bromo-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate: is a complex organic compound that features a brominated pyridine ring, an aminoethyl group, and a thiosulfate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((5-(3-Bromo-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate typically involves multiple steps, starting with the bromination of pyridine to form 3-bromo-2-pyridine. This intermediate is then reacted with pentylamine to introduce the pentylamino group. The final step involves the reaction of the resulting compound with ethyl hydrogen thiosulfate under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
S-2-((5-(3-Bromo-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The brominated pyridine ring can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Sulfonate derivatives.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridine compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
S-2-((5-(3-Bromo-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of S-2-((5-(3-Bromo-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate involves its interaction with molecular targets such as enzymes or receptors. The brominated pyridine ring can engage in π-π interactions with aromatic residues, while the thiosulfate group can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-2-pyridine: A simpler brominated pyridine derivative.
Pentylamine: A primary amine with a pentyl group.
Ethyl hydrogen thiosulfate: A thiosulfate compound used in the synthesis of the target compound.
Uniqueness
S-2-((5-(3-Bromo-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate is unique due to its combination of a brominated pyridine ring, an aminoethyl group, and a thiosulfate moiety
Propiedades
Número CAS |
41287-03-0 |
|---|---|
Fórmula molecular |
C12H19BrN2O4S2 |
Peso molecular |
399.3 g/mol |
Nombre IUPAC |
3-bromo-2-[5-(2-sulfosulfanylethylamino)pentoxy]pyridine |
InChI |
InChI=1S/C12H19BrN2O4S2/c13-11-5-4-7-15-12(11)19-9-3-1-2-6-14-8-10-20-21(16,17)18/h4-5,7,14H,1-3,6,8-10H2,(H,16,17,18) |
Clave InChI |
VSAKIIBISLYNOP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)OCCCCCNCCSS(=O)(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


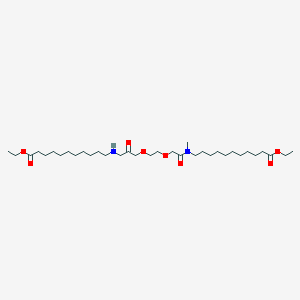
![1-[(Oxiran-2-yl)methyl]pyridin-1-ium chloride](/img/structure/B14663247.png)
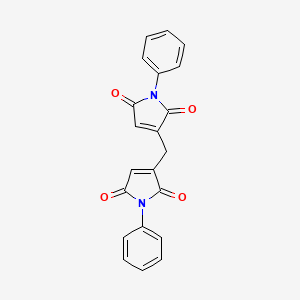
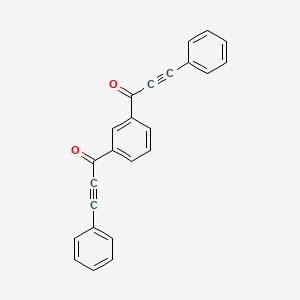

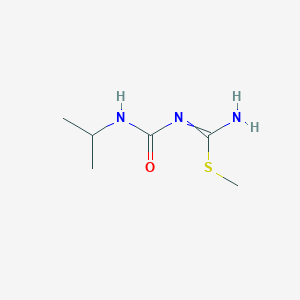

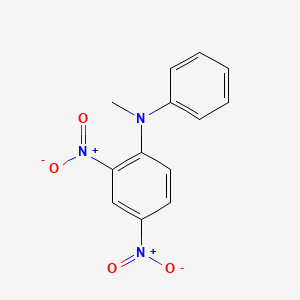


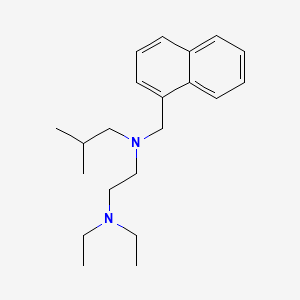

![Bicyclo[3.1.1]hept-2-en-6-ol, 2,7,7-trimethyl-, (1S,5R,6R)-](/img/structure/B14663326.png)
